Isononylphenol

Übersicht

Beschreibung

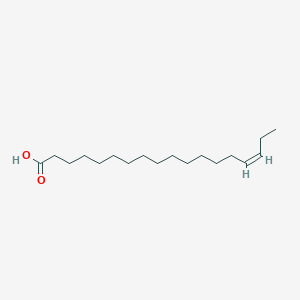

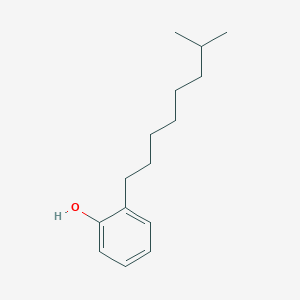

Isononylphenol is a type of nonylphenol, which is a family of closely related organic compounds composed of phenol bearing a 9 carbon-tail . It is a clear to pale yellow viscous liquid with a slight phenolic odor .

Synthesis Analysis

Nonylphenols, including isononylphenol, are used extensively in the manufacturing of antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers . They are also precursors to the commercially important non-ionic surfactants alkylphenol ethoxylates and nonylphenol ethoxylates .Molecular Structure Analysis

The structure of nonylphenols, including isononylphenol, may vary. The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to a lesser extent, the 2-positions, and can be either branched or linear .Chemical Reactions Analysis

A comparative analysis of the physicochemical properties of ethoxylated derivatives of normal decyl alcohol and ethoxylated derivatives of isononylphenol, which are nonionic surfactants, has been presented . The molecular-kinetic features of the fast and ultrafast stages of restructuring of these compounds are analyzed .Physical And Chemical Properties Analysis

Isononylphenol has a melting point of around -8°C and a relative density of 0.95 at 20°C . Its vapor pressure is approximately 0.3 Pa at 25°C, and it has a water solubility of about 6 mg/L at 20ºC and pH 7 .Wissenschaftliche Forschungsanwendungen

Surfactant in Enhanced Oil Recovery

Isononylphenol, when ethoxylated, can be used as a nonionic surfactant . These surfactants are used in enhanced oil recovery, where they help to increase the efficiency of oil extraction . They do this by changing phase and energy interactions at various surfaces of liquid-air, liquid-solid, and oil-water interfaces .

Component in Detergents

Ethoxylated derivatives of isononylphenol are used in the production of detergents . These compounds exhibit surface activity under certain conditions, which is due to both the chemical structure of their molecules and external conditions .

Ingredient in Personal Care Products

Isononylphenol is used in the formulation of personal care products . This is due to its surfactant properties, which make it useful in products that require the ability to lower surface tension .

Use in Adhesives and Inks

Isononylphenol is used in the production of adhesives and inks . Its properties as a surfactant make it useful in these applications, where it can help to improve the performance of these products .

Role in Petroleum Recovery Chemicals

Isononylphenol is used in petroleum recovery chemicals . These chemicals are used in the oil industry to enhance the recovery of oil from oil wells .

Use in Emulsifiers and Solubilizers

Isononylphenol is used in the production of emulsifiers and solubilizers . These are substances that help to mix two substances that would not normally mix together, such as oil and water .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(7-methyloctyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12-15(14)16/h7-8,11-13,16H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVAZDQMPUOHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950626 | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isononylphenol | |

CAS RN |

27938-31-4, 11066-49-2 | |

| Record name | o-Isononylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

A: Isononylphenol has the molecular formula C15H24O and a molecular weight of 220.3 g/mol. []

A: Researchers have used spectroscopic techniques like nuclear magnetic resonance (NMR) to investigate the structure and dynamics of isononylphenol ethoxylates in solution. [, , , ] Additionally, a study employed spectroscopic analysis to examine the structure of the barium salt of p-isononylphenol sulfide. []

A: Studies have shown that temperature significantly impacts the viscosity, stability, and microstructure of water-in-biodiesel microemulsions stabilized by polyethylene glycol ester of isononylphenol and 2-ethylhexanol. [] Additionally, temperature influences the self-diffusion coefficients and cloud point of mixed micelles of oxyethylated isononylphenols in aqueous solutions. []

A: Isononylphenol ethoxylates are nonionic surfactants that form micelles in aqueous solutions. The size and properties of these micelles vary depending on factors like the degree of ethoxylation, concentration, temperature, and presence of electrolytes. [, , , , , , ]

A: Oxyethylated isononylphenols can extract phenol from aqueous solutions, particularly near their cloud point. This property has been investigated using NMR spectroscopy and dynamic light scattering techniques. []

ANone: Research has explored the adsorption of isononylphenol ethoxylates on various surfaces, including:

- Silica gel: Adsorption isotherms and heat of adsorption have been studied for ethoxylated isononylphenol from n-decane and water onto silica gel. The results suggest a mechanism involving hydrogen bond formation between the ethoxy groups and silanol groups on the silica surface. [, ]

- Carbon nanotubes: Adsorption of isononylphenol ethoxylates with varying degrees of ethoxylation onto single-walled and multi-walled carbon nanotubes has been investigated. The findings indicate that the adsorption behavior is influenced by the degree of ethoxylation and suggests a dominant role for hydrophobic interactions in the adsorption process. [, ]

A: Isononylphenol and its ethoxylates are known endocrine disruptors that can negatively impact aquatic life and potentially human health. [, ]

A: Studies have examined the oxidative destruction of isononylphenol ethoxylate [], the influence of various factors on the chemical decomposition of these compounds [], and the kinetics of oxidation under the action of hydrogen peroxide in the presence of inorganic salts [].

ANone: Isononylphenol can undergo various chemical modifications, including:

- Sulfo- and aminomethylation: These reactions have been explored for the synthesis of active components in corrosion inhibitors. [, ]

- Carboxymethylation: Researchers have investigated the impact of carboxymethylation on the properties of isononylphenol ethoxylates, including their dielectric behavior [, ] and phase behavior in surfactant-water-hydrocarbon systems. []

ANone: Several analytical techniques are employed to characterize and quantify isononylphenol and its derivatives:

- Spectroscopic methods: NMR spectroscopy [, , , , , ] and UV-Vis spectroscopy [] are used to analyze the structure, dynamics, and concentration of these compounds.

- Other methods: Dynamic light scattering (DLS) [, , , ] helps determine the size of micelles and aggregates, while viscosimetry [, ] measures the viscosity of solutions containing these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)